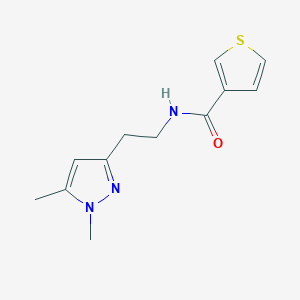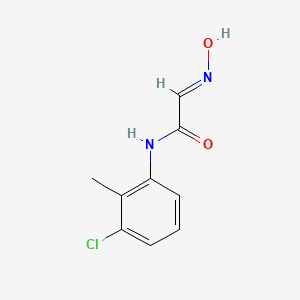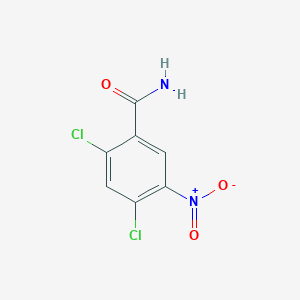
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound that combines a pyrazole ring with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate thiophene derivative. One common method involves the use of thiophene-3-carboxylic acid, which is first converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine under basic conditions to yield the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be incorporated into polymers or used as a building block for organic semiconductors.
Biological Studies: It can serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
作用機序
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding or π-π interactions, while the thiophene ring can participate in hydrophobic interactions . These interactions can modulate the activity of the target protein, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(2-(1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide
- N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)furan-3-carboxamide
- N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzene-1-carboxamide
Uniqueness
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide is unique due to the presence of both a pyrazole and a thiophene ring, which can confer distinct electronic and steric properties. This combination can enhance its binding affinity and specificity for certain biological targets compared to similar compounds .
特性
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9-7-11(14-15(9)2)3-5-13-12(16)10-4-6-17-8-10/h4,6-8H,3,5H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKHSASUSIAJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2746259.png)

![N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide](/img/structure/B2746263.png)
![3-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2746264.png)
![12-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one](/img/structure/B2746265.png)

![3-((4-(4-methoxyphenyl)-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746269.png)
![3-cyclopentyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2746270.png)




